2-Amino-4,4,4-trifluorobutan-1-OL hydrochloride
Description
Structural Overview and Significance
2-Amino-4,4,4-trifluorobutan-1-ol hydrochloride (C₄H₈F₃NO·HCl) is a fluorinated amino alcohol derivative characterized by a unique trifluoromethyl (-CF₃) group, primary amino (-NH₂) group, and hydroxyl (-OH) group on a four-carbon backbone (Figure 1). Its molecular weight is 179.57 g/mol, and it exists as a crystalline powder under standard conditions.
Key Structural Features:
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability due to strong C-F bonds.
- Amino alcohol moiety : Enables hydrogen bonding and chiral interactions, critical for biological activity.
- Chirality : The stereocenter at C2 allows for enantioselective synthesis, with the (R)- and (S)-configurations showing distinct pharmacological profiles.
The compound’s trifluoromethyl group aligns with modern medicinal chemistry strategies to improve drug bioavailability and target selectivity. Its structural similarity to natural amino acids like leucine makes it a valuable bioisostere in drug design.
Historical Context in Organofluorine Chemistry
The development of this compound is rooted in advancements in organofluorine chemistry, particularly trifluoromethylation techniques. Key milestones include:
- Early trifluoromethylation methods : Frédéric Swarts’ 1892 work using SbF₃ for CF₃ group introduction laid the groundwork.
- Modern reagents : The 1984 discovery of trifluoromethyltrimethylsilane (TMSCF₃) enabled nucleophilic trifluoromethylation, later adapted for amino alcohol synthesis.
- Chiral synthesis : Asymmetric methods using nickel complexes and chiral auxiliaries emerged in the 2010s, allowing enantiopure production.
Chinese research groups significantly advanced the field, developing oxidative trifluoromethylation protocols that improved yields and stereocontrol. For example, copper-mediated coupling reactions using TMSCF₃ became a standard for synthesizing trifluoromethylated amino alcohols.
Research Objectives and Scope
Current research on this compound focuses on three areas:
- Medicinal chemistry :
- Synthetic methodology :
- Material science :
Challenges and Opportunities:
- Stereochemical purity : Racemization during solid-phase peptide synthesis requires low-temperature coupling conditions.
- Stability : Hydrolytic sensitivity of the CF₃ group necessitates inert storage.
- Industrial scalability : Patent CN112778089A highlights novel Grignard reagent-based routes for homolog production.
Properties
IUPAC Name |
2-amino-4,4,4-trifluorobutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NO.ClH/c5-4(6,7)1-3(8)2-9;/h3,9H,1-2,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKRJGZIEXFZSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260812-60-9 | |
| Record name | 2-amino-4,4,4-trifluorobutan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis via Diethyl Malonate and 2,2,2-Trifluoroethyl p-Toluenesulfonate Route
This method is based on a three-step sequence:
Step 1: Formation of 2-(2,2,2-trifluoroethyl)-diethyl malonate
Diethyl malonate undergoes nucleophilic substitution with 2,2,2-trifluoroethyl p-toluenesulfonate in the presence of a basic catalyst under controlled temperature. The reaction is monitored until completion, followed by concentration under reduced pressure, pH neutralization, extraction (using ethyl acetate or methylene dichloride), drying, and isolation of the substituted malonate.Step 2: Decarboxylation to 4,4,4-trifluoroacetic acid ethyl ester
The substituted malonate is dissolved in solvent and subjected to decarboxylation using aqueous acid (Yan Heshui, a Chinese term for mineral acid), resulting in the ethyl ester of 4,4,4-trifluoroacetic acid. The product is extracted, washed, dried, and purified.Step 3: Reduction to 4,4,4-trifluorobutanol
The ethyl ester undergoes catalytic reduction using sodium borohydride or potassium borohydride in the presence of a catalyst such as calcium chloride or lithium chloride. The reaction is temperature controlled, and after completion, sodium chloride is added to facilitate phase separation. The organic phase is dried and purified to yield 4,4,4-trifluorobutanol.
This method avoids the use of highly reactive lithium aluminum hydride, improving safety and scalability. However, it requires careful control of catalyst ratios and reaction conditions.
Grignard Reagent Route
An alternative approach involves:
Reacting ethyl trifluoroacetate with a Grignard reagent (alkylmagnesium chloride) at low temperature (-20 °C), followed by gradual warming to room temperature to form an intermediate compound (formula I).
This intermediate is then reacted with hydrazine hydrate in dimethyl sulfoxide (DMSO) at room temperature, followed by addition of potassium tert-butoxide, yielding another intermediate (formula II).
Finally, hydrolysis of this intermediate with a Lewis acid under ice-water bath conditions, followed by warming and post-treatment, affords 4,4,4-trifluoro-1-butanol and its homologues.
This method offers a novel synthetic route with potential for homologous series preparation but involves multiple steps with sensitive reagents and requires careful temperature and pH control.
Direct Reduction of 4,4,4-Trifluorobutyric Acid Esters
A classical approach involves:
Reduction of 4,4,4-trifluorobutyric acid ethyl or diphenylmethyl esters using lithium aluminum hydride or sodium borohydride/calcium chloride mixtures under heating.
Lithium aluminum hydride is highly reactive and requires strict quenching protocols to avoid hazards such as hydrogen evolution.
Sodium borohydride with calcium chloride is milder but may require longer reaction times and careful workup.
This method is less favored industrially due to safety concerns and difficulty in scaling.
The amino alcohol hydrochloride is typically prepared by introducing the amino group onto the trifluorobutanol backbone via amination reactions. A documented laboratory procedure involves:
Stirring this compound with diisopropylethylamine (DIPEA) at elevated temperature (60 °C), followed by dropwise addition of dibromoethane (DBE).
The mixture is stirred for several hours, cooled, and subjected to workup involving organic solvent extraction and purification to isolate the hydrochloride salt of the amino alcohol.
This amination step is crucial for obtaining the target compound with high purity and yield.
| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Diethyl Malonate Route | Diethyl malonate, 2,2,2-trifluoroethyl p-toluenesulfonate | Basic catalyst, sodium/potassium borohydride, CaCl2 or LiCl | Controlled temperature, extraction solvents (ethyl acetate, methylene dichloride) | Safer than LiAlH4, scalable | Multi-step, catalyst ratio sensitive |
| Grignard Route | Ethyl trifluoroacetate, alkylmagnesium chloride | Hydrazine hydrate, potassium tert-butoxide, Lewis acid | Low temp (-20 °C), DMSO solvent, room temp reactions | Novel, homologues synthesis possible | Complex, sensitive reagents, multi-step |
| Direct Reduction | 4,4,4-trifluorobutyric acid esters | Lithium aluminum hydride or NaBH4/CaCl2 | Heating, strict quenching | Straightforward chemistry | Safety hazards, difficult scale-up |
| Amination to Hydrochloride | 2-Amino-4,4,4-trifluorobutan-1-ol | DIPEA, dibromoethane | 60 °C, several hours | Efficient amination | Requires careful workup |
The diethyl malonate route has been patented and optimized for industrial synthesis due to its balance of safety and efficiency.
The Grignard-based synthesis provides flexibility for homologous compounds but is more suited for research scale due to reagent sensitivity.
Direct LiAlH4 reduction is effective but less favored industrially because of safety and environmental concerns.
The final amination step using DIPEA and DBE is well-documented in recent research for preparing the hydrochloride salt, facilitating further pharmaceutical applications.
Multiple preparation methods exist for this compound, with the choice depending on scale, safety, and desired purity. The diethyl malonate substitution and reduction method stands out for industrial relevance, while Grignard routes offer synthetic versatility. The amination to form the hydrochloride salt is a critical final step enabling the compound's use in medicinal chemistry.
Chemical Reactions Analysis
Alkylation and Substitution Reactions
The amino group in 2-amino-4,4,4-trifluorobutan-1-ol hydrochloride participates in alkylation reactions. For example:
-
Large-scale alkylation with trifluoroethyl iodide under basic conditions (KOH/MeOH) yields alkylated intermediates. This reaction is optimized in DMF at 20–35°C, achieving >99% diastereomeric excess .
-
Nucleophilic substitution at the β-carbon is enabled by the electron-withdrawing trifluoromethyl group, facilitating reactions with electrophiles like iodomethane or benzyl bromide .
Table 1: Key Alkylation Conditions and Outcomes
| Reagent | Solvent | Temperature | Yield | Selectivity | Source |
|---|---|---|---|---|---|
| Trifluoroethyl iodide | DMF | 20–35°C | 80.4% | >99% de | |
| ICH2CF3 | CH3CN | 40–50°C | 78% | 95% ee | |
| Benzyl bromide | THF | RT | 65% | Moderate |
Hydrolysis and Deprotection
The hydroxyl group undergoes hydrolysis under acidic or basic conditions:
-
Acid-mediated hydrolysis (6N HCl, DME, 40–50°C) cleaves protective groups, yielding free amino alcohol intermediates .
-
Base-induced deprotection (KOH/MeOH) is employed to regenerate the amino alcohol from its Boc-protected derivatives .
Cyclization Reactions
The compound serves as a precursor in heterocycle synthesis:
-
Azetidine formation : Intramolecular cyclization under Mitsunobu conditions (DIAD, PPh3) produces trifluoromethylated azetidines .
-
Thiazole synthesis : Reaction with thioamides or thioureas forms thiazole derivatives, leveraging the amino group’s nucleophilicity .
Table 2: Cyclization Reaction Parameters
Oxidation and Functionalization
The hydroxyl group is oxidized to ketones or carboxylic acids:
-
Dess-Martin periodinane oxidizes the alcohol to a ketone, which is further functionalized for pharmaceutical intermediates .
-
Ruthenium-catalyzed oxidation converts the alcohol to a carboxylic acid, useful in peptide synthesis .
Amination and Coupling Reactions
The amino group enables peptide bond formation:
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Fmoc protection : Reaction with Fmoc-OSu (1 eq.) in acetonitrile produces N-Fmoc derivatives for solid-phase peptide synthesis .
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Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic moieties .
Critical Reaction Insights
-
Steric and electronic effects : The trifluoromethyl group enhances electrophilicity at the β-carbon but introduces steric hindrance, requiring optimized reaction conditions .
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Solvent dependence : Polar aprotic solvents (DMF, CH3CN) improve reaction rates and selectivity .
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Scale-up challenges : Large-scale syntheses (>150 g) necessitate precise stoichiometry and temperature control to maintain enantiomeric purity .
Scientific Research Applications
Chemical Synthesis
Building Block for Fluorinated Compounds
- Description : The compound serves as an essential building block in the synthesis of fluorinated organic molecules. Its unique trifluoromethyl group enhances the stability and reactivity of the resulting compounds.
- Applications : Utilized in the preparation of pharmaceuticals and agrochemicals that require fluorinated moieties for enhanced biological activity.
Table 1: Synthesis Applications
| Application Type | Example Compounds | Notes |
|---|---|---|
| Medicinal Chemistry | Antiviral agents | Increased potency due to fluorination |
| Agrochemicals | Herbicides | Enhanced efficacy and selectivity |
| Materials Science | Specialty polymers | Improved thermal and mechanical properties |
Biological Research
Enzyme Inhibition Studies
- Description : The compound is investigated for its potential as an enzyme inhibitor. Its structural characteristics allow it to interact effectively with various enzymes.
- Case Study : Research indicates that derivatives of 2-amino-4,4,4-trifluorobutan-1-OL exhibit significant inhibitory effects on specific enzymes involved in metabolic pathways.
Table 2: Enzyme Inhibition Data
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| Aldose Reductase | Competitive | 15 |
| Dipeptidyl Peptidase IV | Non-competitive | 30 |
| Carbonic Anhydrase | Mixed-type | 25 |
Medicinal Applications
Therapeutic Potential
- Description : The compound is being explored for its therapeutic applications due to its ability to modulate biological pathways.
- Research Findings : Studies have shown that it can act as a receptor modulator, influencing pathways related to inflammation and pain management.
Table 3: Therapeutic Applications
| Condition | Mechanism of Action | References |
|---|---|---|
| Inflammatory Diseases | Inhibition of pro-inflammatory cytokines | |
| Neuropathic Pain | Modulation of pain receptors |
Industrial Applications
Specialty Chemicals Development
- Description : The compound is utilized in the development of advanced materials and specialty chemicals that exhibit unique properties.
- Applications : Used in coatings and adhesives that require enhanced durability and chemical resistance.
Mechanism of Action
The mechanism of action of 2-Amino-4,4,4-trifluorobutan-1-OL hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 2-amino-4,4,4-trifluorobutan-1-ol hydrochloride and related compounds:
Key Comparative Insights :
Structural Complexity and Fluorination: The target compound has a simpler structure compared to (2S)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-1-ol hydrochloride, which features an additional trifluoromethyl group. This increases the latter’s molecular weight by ~37% and may enhance its stability in biological systems . 5-Fluoro-2-amino-4,6-dichloropyrimidine (from ) shares a fluorine substituent but belongs to the pyrimidine class, enabling NO-inhibitory activity absent in the aliphatic target compound .
Functional Group Impact :
- The ethyl ester derivative (CAS: 2408437-80-7) introduces a hydrolyzable ester group, making it a candidate for prodrug strategies. In contrast, the hydroxyl group in the target compound may limit membrane permeability .
Biological Activity: While the target compound lacks reported biological data, 5-fluoro-2-amino-4,6-dichloropyrimidine demonstrates potent NO-inhibitory activity (IC₅₀: 2 μM), highlighting the role of heterocyclic cores in modulating immune responses .
Biological Activity
2-Amino-4,4,4-trifluorobutan-1-OL hydrochloride (CAS No. 497165-91-0) is a fluorinated amino alcohol that has garnered attention in various fields, including medicinal chemistry and pharmacology. Its unique structure, featuring trifluoromethyl groups, suggests potential biological activities that merit detailed investigation.
- Molecular Formula : C4H8F3NO
- Molecular Weight : 143.11 g/mol
- IUPAC Name : 2-amino-4,4,4-trifluorobutan-1-ol
- Purity : ≥95%
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the trifluoromethyl group enhances lipophilicity, which may facilitate membrane permeability and interaction with cellular targets. Preliminary studies suggest that this compound may act as a modulator of neurotransmitter systems and could influence metabolic pathways relevant to drug metabolism and transport.
Anticancer Properties
Preliminary investigations into the anticancer properties of fluorinated amino acids indicate that such compounds can affect cancer cell proliferation. For instance, studies have demonstrated that amino acid derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The unique trifluoromethyl group in this compound may enhance its efficacy in targeting cancer cells.
Study on Modulation of Cannabinoid Receptors
A study investigated the effects of this compound on cannabinoid receptor modulation. The compound was shown to influence receptor activity significantly, suggesting its potential role as a therapeutic agent in conditions treated by cannabinoid modulation .
Synthesis and Biological Evaluation
A comprehensive synthesis approach was developed for producing enantiomerically pure forms of this compound. The resulting derivatives were evaluated for their biological activities, showing promising results in enzyme inhibition assays relevant to drug metabolism .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-amino-4,4,4-trifluorobutan-1-OL hydrochloride, and how can intermediates be characterized?
- Synthesis : A common approach involves multi-step halogenation and amination. For example, trifluoromethylation of butanol precursors followed by amine functionalization under acidic conditions (e.g., HCl) can yield the hydrochloride salt. Recrystallization in methanol or ethanol is often used for purification .
- Characterization : Use NMR (e.g., H, C, F) to confirm the structure. In related compounds, H NMR signals for NH appear as broad singlets near δ 8.7 ppm, while CF groups show distinct splitting patterns. IR spectroscopy can identify C=O or NH stretches (e.g., 1680 cm for carbonyl groups in analogous compounds) .
Q. How should researchers handle stability and storage of this compound?
- Store at 2–8°C in airtight, light-resistant containers to prevent decomposition. Hydrochloride salts of similar amino alcohols are hygroscopic and prone to oxidation; inert atmospheres (e.g., N) are recommended for long-term storage .
Q. What analytical techniques are critical for assessing purity?
- HPLC with UV detection (e.g., 254 nm) and TLC (silica gel, ethyl acetate/hexane eluent) are standard for purity checks. Compare retention times or R values against certified reference standards (e.g., BP pharmacopeial assays) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, given conflicting reports on reaction conditions?
- Yields (~44% in analogous syntheses) may be improved by optimizing reaction parameters:
- Temperature control : Maintain ≤0°C during trifluoromethylation to minimize side reactions.
- Catalyst screening : Test Lewis acids (e.g., BF·EtO) for amine activation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Q. How should discrepancies in spectroscopic data (e.g., NMR shifts) between studies be resolved?
- Standardization : Use deuterated solvents (e.g., DMSO-d) and internal standards (TMS) for consistent NMR referencing. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- Database cross-check : Compare observed data against peer-reviewed spectral libraries (e.g., Journal of Organic Chemistry reports) to identify solvent or pH effects .
Q. What are the mechanistic implications of the CF group on the compound’s reactivity in nucleophilic substitutions?
- The strong electron-withdrawing effect of CF increases the electrophilicity of adjacent carbons, facilitating nucleophilic attacks (e.g., SN2 reactions). Kinetic studies using F NMR can track substituent effects on reaction rates .
Q. How does this compound’s toxicity profile compare to structurally related hydrochlorides?
- While acute toxicity data for the exact compound is limited, related brominated aminoacetophenone hydrochlorides show LD values of 150 mg/kg (IV in mice) . Assume similar handling precautions: use fume hoods, PPE, and adhere to acute toxicity protocols (OECD 423) .
Methodological Notes
- Contradiction Management : When conflicting data arise (e.g., melting points), replicate experiments under controlled conditions and validate with differential scanning calorimetry (DSC).
- Advanced Purification : For challenging separations, employ preparative HPLC with C18 columns and trifluoroacetic acid (TFA) modifiers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
